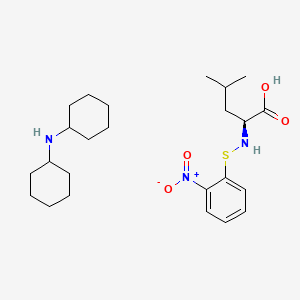
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H39N3O4S and a molecular weight of 465.65 g/mol . This compound is known for its applications in peptide synthesis and as a reagent in organic chemistry.
Vorbereitungsmethoden
The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to release L-leucine and other by-products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and organic reactions.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT involves its ability to act as a protecting group for amino acids during peptide synthesis. The compound reacts with amino acids to form stable intermediates, which can be selectively deprotected under mild conditions to yield the desired peptides . The molecular targets and pathways involved include the amino and carboxyl groups of amino acids and peptides.
Vergleich Mit ähnlichen Verbindungen
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific protecting group properties and stability. Similar compounds include:
N-2-NITROPHENYLSULFENYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with isoleucine instead of leucine.
N-2-NITROPHENYLSULFENYL-L-VALINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with valine instead of leucine.
These compounds share similar chemical properties but differ in their specific applications and reactivity based on the amino acid component.
Eigenschaften
CAS-Nummer |
7675-50-5 |
|---|---|
Molekularformel |
C24H39N3O4S |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2/t9-;/m0./s1 |
InChI-Schlüssel |
LCMFKMWXEWZXQH-FVGYRXGTSA-N |
SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Key on ui other cas no. |
7675-50-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















